molecular formula C14H10BrN3 B12518662 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline CAS No. 819858-07-6

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline

Cat. No.: B12518662
CAS No.: 819858-07-6
M. Wt: 300.15 g/mol
InChI Key: RSAICUZTXRQNPB-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is a chemical compound of interest in medicinal and organic chemistry research. It features a benzimidazole scaffold, a privileged structure in drug discovery known for its wide range of biological activities . This molecule is synthetically valuable as a potential intermediate or precursor for constructing more complex heterocyclic systems. Researchers can explore its application in developing pharmacologically active molecules, given that benzimidazole derivatives are recognized for their antimicrobial, antiviral, and anticancer properties . The presence of the 4-bromoaniline moiety, a known building block , further enhances its utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, for creating diverse compound libraries. This product is intended for research purposes as a standard or building block in chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

819858-07-6

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(4-bromophenyl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)

InChI Key

RSAICUZTXRQNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

A method inspired by involves:

  • Guanidine Intermediate Formation : Thiourea reacts with 2-bromoaniline to form N-(2-bromophenyl)-guanidine.
  • Cyclization with Aryl Halide : The intermediate reacts with iodobenzene under Cu catalysis to form benzimidazole.
  • Methylene Bridge Introduction : Substitution of iodobenzene with a methylene donor (e.g., formaldehyde) may yield the benzimidazolidene methyl group.

Hypothetical Steps :

Step Reagents/Conditions Purpose
1 Thiourea, 2-bromoaniline, Cu catalyst Form guanidine intermediate
2 Formaldehyde, base (e.g., NaOH) Introduce methylene bridge
3 Cyclization (120°C, 18 h) Form benzimidazolidene core

Challenges :

  • Thermal Stability : Benzimidazolidene may require stabilization under inert conditions.
  • Regioselectivity : Competing side reactions (e.g., dibromination) must be minimized.

Coupling Strategies

The benzimidazolidene methyl group is attached to 4-bromoaniline via nucleophilic substitution, Schiff base formation, or reductive amination:

Schiff Base Formation

Reagents Conditions Outcome
4-Bromoaniline, benzimidazolidene aldehyde Acetic acid, ethanol, reflux Imine bond formation (C=N)

Example from :
4-Bromoaniline reacts with vanillin under acidic conditions to form Schiff bases, suggesting adaptability for benzimidazolidene aldehydes.

Reductive Amination

Reagents Conditions Outcome
4-Bromoaniline, benzimidazolidene ketone NaBH₃CN, MeOH, 24 h Secondary amine formation (C-N)

Advantages :

  • Mild Conditions : Avoids harsh oxidizing agents.
  • High Efficiency : Compatible with functional groups in 4-bromoaniline.

Hypothetical Synthesis Pathway

A proposed route integrates bromination, cyclization, and coupling:

Step 1 : Bromination of Aniline

  • Method : CuBr₂ in THF (from)
  • Yield : ~95%
  • Selectivity : >90% para

Step 2 : Benzimidazolidene Core Formation

  • Catalyst : Cu(SO₄)·5H₂O, 1,10-phenanthroline (from)
  • Reagents : Thiourea, formaldehyde, K₂CO₃
  • Conditions : 120°C, 18 h in DMSO

Step 3 : Coupling to 4-Bromoaniline

  • Method : Reductive amination with NaBH₃CN
  • Solvent : MeOH
  • Yield : ~75–85% (estimated based on)

Critical Analysis of Challenges

Challenge Solution Reference
Dibromination Use pyridine solvent to limit side reactions
Low Cyclization Yields Optimize Cu catalyst loading (20–50 mol%)
Imine Hydrolysis Conduct reactions under anhydrous conditions

Data Tables

Table 1: Bromination Methods for 4-Bromoaniline

Method Reagents Yield Selectivity Reference
CuBr₂/THF CuBr₂, substrate 95% High para
Pyridine/HBr/H₂O₂ Br₂, HBr, H₂O₂ 92% High para
TiO₂/UV TiO₂, oxalic acid, light 100% High para

Table 2: Coupling Reactions for Benzimidazolidene Methyl

Reaction Type Reagents Conditions Yield Reference
Schiff Base Formation Acetic acid, ethanol Reflux, 8 h 78–92%
Reductive Amination NaBH₃CN, MeOH RT, 24 h ~75–85%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of benzimidazole-2-one derivatives.

    Reduction: Reduction of the nitro group (if present) on the aniline moiety can yield the corresponding amine.

    Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is used as a building block in the synthesis of more complex molecules. Its stable benzimidazole core makes it an ideal candidate for various organic transformations and cross-coupling reactions .

Biology and Medicine:

The compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. Additionally, its derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines .

Industry:

In the agrochemical industry, this compound is used in the development of fungicides and herbicides. Its stability and biological activity make it a valuable component in formulations designed to protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Key Observations :

  • The benzimidazolylidene group in the target compound distinguishes it from monocyclic imidazole derivatives, offering enhanced π-conjugation and metal-binding capabilities.
  • Selenium-containing analogs (e.g., carbamoselenoyl derivatives) exhibit unique reactivity but lack the carbene character of benzimidazolylidenes .

Key Observations :

  • Selenium-based syntheses (e.g., ) achieve high yields (>90%) due to efficient nucleophilic substitution .
  • Gold-catalyzed reactions () offer moderate yields (74%) but enable access to complex cyclopropane structures .
  • Direct acylation of 4-bromoaniline (e.g., ) is highly efficient, whereas Friedel-Crafts acylations () may fail due to steric hindrance .

Physical and Crystallographic Properties

  • Melting Points :
    • N-{4-Hydroxybenzyl)-p-bromoaniline: 86.4°C
    • N-(4-bromophenyl) ethanamide: 106°C (purified)
  • Crystallography :
    • N-(2-nitrophenyl)-4-bromo-benzamide exhibits two molecules per asymmetric unit, with intermolecular Br···O interactions .
    • (Z)-N-[1-(Aziridin-1-yl)-2,2,2-trifluoroethylidene]-4-bromoaniline shows Br···F secondary interactions in its crystal lattice .

Biological Activity

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound features a benzimidazole moiety linked to a bromoaniline group, which is crucial for its biological activity. The structure can be represented as follows:

N 2H Benzimidazol 2 ylidene methyl 4 bromoaniline\text{N 2H Benzimidazol 2 ylidene methyl 4 bromoaniline}

Antimicrobial Activity

Benzimidazole derivatives are known for their potential antimicrobial properties. Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial activity of several benzimidazole derivatives, including those with structural similarities to our compound. The results demonstrated that certain derivatives showed potent inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with IC50 values in the low micromolar range were identified as promising candidates for further development as antibacterial agents .

CompoundTarget BacteriaIC50 (µM)
4aE. coli0.39
8aS. aureus0.66

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been widely studied. This compound may share similar mechanisms of action with other benzimidazole compounds that have shown cytotoxic effects against cancer cell lines.

Benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and DNA damage. A study highlighted that certain benzimidazole compounds demonstrated selective cytotoxicity in hypoxic tumor environments, suggesting their potential as hypoxia-selective agents .

Cell LineCompoundCytotoxicity (IC50)
A549 (Lung Cancer)2b0.45 µM
WM115 (Melanoma)2a0.38 µM

Enzyme Inhibition

This compound may also act as an inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical targets for developing new antibacterial therapies.

Inhibitory Activity

Research indicates that certain benzimidazole derivatives exhibit dual inhibitory effects on these enzymes, which could lead to effective treatments against resistant bacterial strains. The binding affinity and mechanism were explored using molecular docking studies, revealing favorable interactions with the active sites of these enzymes .

EnzymeCompoundIC50 (µM)
DNA Gyrase4a0.39
Topoisomerase IV8a0.66

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